Ristocetin
Overview
Description
Ristocetin is a glycopeptide antibiotic, obtained from Amycolatopsis lurida . It was previously used to treat staphylococcal infections but is no longer used clinically because it caused thrombocytopenia and platelet agglutination . Now, it is used solely to assay those functions in vitro in the diagnosis of conditions such as von Willebrand disease (vWD) and Bernard–Soulier syndrome .
Synthesis Analysis
Ristocetin is a fermentation product of Nocardia lurida . The commercial preparation of this antibiotic, Spontin, is a mixture of two closely related components, designated ristocetin A (> 90%) and ristocetin B . They can be separated by paper strip electrophoresis and paper chromatography .Molecular Structure Analysis
Ristocetin A and B contain amino and phenolic groups . Ristocetin A contains 4 moles of mannose and 2 moles each of glucose, D-arabinose, and rhamnose, while ristocetin B contains 1 mole of D-arabinose and 2 moles each of mannose, glucose, and rhamnose .Chemical Reactions Analysis
When ristocetin A and B are hydrolyzed with acid, the sugars and an amino fragment are split off and the activities against sensitive Gram-positive bacteria are increased up to 30-fold .Physical And Chemical Properties Analysis
Ristocetin compounds are amphoteric, can be isolated as free bases and crystallized as sulphates . They are soluble in acidic aqueous solutions, less soluble in neutral aqueous solutions, and generally insoluble in organic solvents . They are very stable in aqueous acidic solutions .Scientific Research Applications
Platelet Aggregation and Morphology
- Effects on Human Platelets : Ristocetin induces platelet aggregation with distinct morphological changes, such as extremely tortuous boundaries and many swollen α-granules. It continues to alter platelet morphology even after maximum aggregation has been achieved (Ts'ao, Green, & Rossi, 2009).
Interaction with Von Willebrand Factor
- Exposing ADAMTS13 Cleavage Site of VWF : Ristocetin exposes the ADAMTS13 cleavage site on VWF and enhances its cleavage, suggesting that exposure of the GPIbα binding site on VWF is coupled to exposure of the ADAMTS13 cleavage site (Chen, Ling, López, & Chung, 2010).
- Role in Traumatic Brain Injury : Ristocetin has been used to uncover the potential role of VWF in impaired platelet aggregation following traumatic brain injury, demonstrating altered platelet aggregation responses in TBI patients (Kornblith et al., 2018).
Antibacterial and Antiviral Activity
- Antibacterial and Antiviral Derivatives : Derivatives of ristocetin have been synthesized with antibacterial activity against gram-positive bacteria and antiviral activity against influenza A virus (Pintér et al., 2010).
Structural Analysis and Applications
- Structure in Complex with Cell-Wall Mimetic : The crystal structure of ristocetin A in complex with a bacterial cell-wall peptide provides insights into its antimicrobial mechanism, revealing differences in dimerization and ligand binding (Nahoum, Spector, & Loll, 2009).
Diagnostic Applications
- Ristocetin-Induced Platelet Aggregation Studies : Ristocetin is utilized in diagnosing defects in VWF or the platelet glycoprotein Ibα-V-IX function. It aids in identifying deficiencies or dysfunctions in these components (Frontroth & Favaloro, 2017).
Future Directions
Recent studies have investigated the effects of a combination of ristocetin and CXCL12 at low doses on human platelet activation . Simultaneous stimulation with ristocetin and CXCL12 at subthreshold doses synergistically induce platelet aggregation . This could open new avenues for understanding the role of ristocetin in platelet function and related disorders.
properties
IUPAC Name |
methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPFFVAZTUEGW-FBMDODLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H110N8O44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894853 | |
Record name | Ristocetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2067.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ristocetin | |
CAS RN |
1404-55-3 | |
Record name | Ristocetin [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ristocetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ristocetin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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